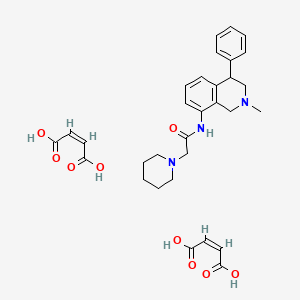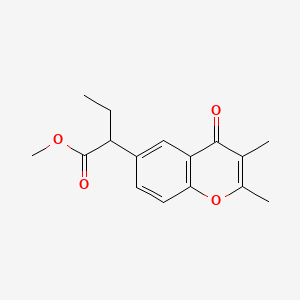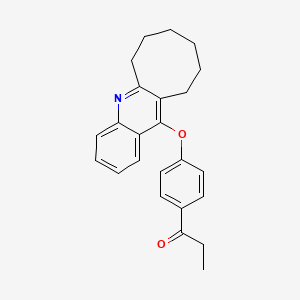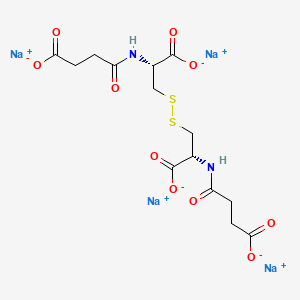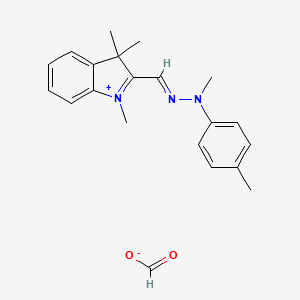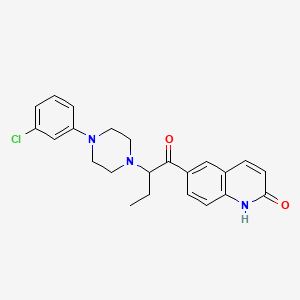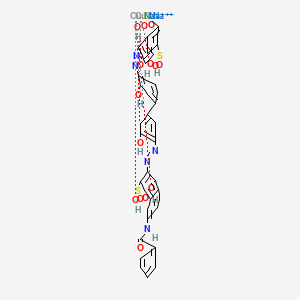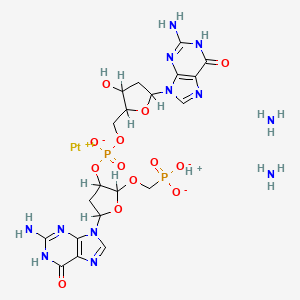
Ptn-d(pgpg)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ptn-d(pgpg) is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is a platinum-based complex, which includes a dinucleotide structure. The platinum atom is coordinated with guanosine nucleosides, forming a stable and reactive complex. The compound’s structure and reactivity make it a valuable subject for research in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ptn-d(pgpg) typically involves the reaction of platinum salts with guanosine nucleotides under controlled conditions. One common method is the reaction of platinum(II) chloride with guanosine monophosphate in an aqueous solution. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ptn-d(pgpg) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to ensure the final product meets the required standards for research and application.
化学反应分析
Types of Reactions
Ptn-d(pgpg) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum atom, which can act as a catalyst or reactant in different scenarios.
Common Reagents and Conditions
Oxidation: Ptn-d(pgpg) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic conditions and at elevated temperatures.
Reduction: Reduction of Ptn-d(pgpg) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving Ptn-d(pgpg) often involve nucleophiles such as thiols or amines. These reactions can occur under mild conditions and are facilitated by the presence of the platinum atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions can produce platinum metal or lower oxidation state complexes. Substitution reactions typically result in the formation of new platinum-nucleotide complexes with different functional groups.
科学研究应用
Ptn-d(pgpg) has a wide range of applications in scientific research:
Chemistry: In chemistry, Ptn-d(pgpg) is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology: In biological research, Ptn-d(pgpg) is studied for its interactions with DNA and RNA. It has been shown to form stable complexes with nucleic acids, making it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine: In medicine, Ptn-d(pgpg) is being explored for its potential as an anticancer agent. Its ability to form stable complexes with DNA can inhibit the replication of cancer cells, making it a promising candidate for chemotherapy.
Industry: In industrial applications, Ptn-d(pgpg) is used in the development of new materials and catalysts. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Ptn-d(pgpg) involves its interaction with nucleic acids. The platinum atom in the compound forms covalent bonds with the nitrogen atoms in the nucleobases of DNA and RNA. This interaction can disrupt the normal function of these nucleic acids, leading to the inhibition of replication and transcription processes. The compound’s ability to form stable complexes with nucleic acids is a key factor in its biological activity and therapeutic potential.
相似化合物的比较
Ptn-d(pgpg) can be compared with other platinum-based compounds, such as cisplatin and carboplatin, which are also used in cancer therapy. While these compounds share some similarities in their mechanism of action, Ptn-d(pgpg) has unique structural features that differentiate it from others:
Cisplatin: Cisplatin forms intrastrand crosslinks with DNA, leading to the inhibition of DNA replication. it has significant side effects and resistance issues.
Carboplatin: Carboplatin is a derivative of cisplatin with reduced side effects but similar mechanisms of action.
Ptn-d(pgpg): Ptn-d(pgpg) has a dinucleotide structure that allows for more specific interactions with nucleic acids, potentially leading to fewer side effects and improved efficacy.
属性
CAS 编号 |
81119-95-1 |
|---|---|
分子式 |
C20H30N12O13P2Pt |
分子量 |
903.6 g/mol |
IUPAC 名称 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonatomethoxy)oxolan-3-yl] phosphate;azane;hydron;platinum(2+) |
InChI |
InChI=1S/C20H26N10O13P2.2H3N.Pt/c21-19-25-14-12(16(32)27-19)23-4-29(14)10-1-7(31)9(41-10)3-40-45(37,38)43-8-2-11(42-18(8)39-6-44(34,35)36)30-5-24-13-15(30)26-20(22)28-17(13)33;;;/h4-5,7-11,18,31H,1-3,6H2,(H,37,38)(H2,34,35,36)(H3,21,25,27,32)(H3,22,26,28,33);2*1H3;/q;;;+2/p-2 |
InChI 键 |
XBWUCEOGYQEMNM-UHFFFAOYSA-L |
规范 SMILES |
[H+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4OCP(=O)([O-])[O-])N5C=NC6=C5N=C(NC6=O)N)O.N.N.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



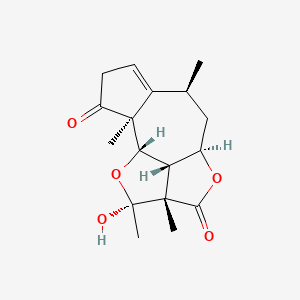
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
